molecular formula C28H24O6 B2713562 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one CAS No. 610763-36-5

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Cat. No.: B2713562
CAS No.: 610763-36-5
M. Wt: 456.494
InChI Key: DOUSKSVPHNNQKP-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxepin ring, a chromenone core, and an ethyl-phenylethoxy substituent, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Synthesis of the Chromenone Core: The chromenone core is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the benzodioxepin and chromenone intermediates through etherification or esterification reactions, using reagents like ethyl bromoacetate and phenylacetic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal positions, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion to alcohols or alkanes.

    Substitution: Introduction of various functional groups (e.g., halides, amines).

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to natural products. It could be investigated for potential anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features suggest it might interact with biological macromolecules in unique ways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It might act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

    Antioxidant Activity: The compound could scavenge free radicals, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-hydroxy-2-methyl-6-propylchromen-4-one
  • 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one stands out due to its specific substituents, which may confer unique chemical reactivity and biological activity. The presence of both the benzodioxepin and chromenone moieties in a single molecule provides a distinctive scaffold for further functionalization and application.

Properties

CAS No.

610763-36-5

Molecular Formula

C28H24O6

Molecular Weight

456.494

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-phenacyloxychromen-4-one

InChI

InChI=1S/C28H24O6/c1-2-18-13-21-26(15-25(18)34-17-23(29)19-7-4-3-5-8-19)33-16-22(28(21)30)20-9-10-24-27(14-20)32-12-6-11-31-24/h3-5,7-10,13-16H,2,6,11-12,17H2,1H3

InChI Key

DOUSKSVPHNNQKP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5

solubility

not available

Origin of Product

United States

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